molecular formula C40H50O6Si B13443934 tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane

tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane

Cat. No.: B13443934
M. Wt: 654.9 g/mol
InChI Key: QXQZQDMMTWVWDX-VZMNNQEPSA-N
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Description

Tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane is a complex organosilicon compound. It is characterized by the presence of a tert-butyl-dimethylsilyl group attached to a tetrahydropyran ring, which is further substituted with phenylmethoxy groups. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane typically involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the silylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale silylation reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and bases like imidazole for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethoxy groups can yield phenylmethoxy ketones, while reduction can produce phenylmethoxy alcohols.

Mechanism of Action

The mechanism of action of tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane involves the formation of stable silyl ethers that protect hydroxyl groups from unwanted reactions. The tert-butyl-dimethylsilyl group provides steric hindrance, preventing nucleophilic attack on the protected hydroxyl group. This stability is crucial in multi-step synthetic processes where selective deprotection is required at later stages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane is unique due to its tetrahydropyran ring structure substituted with multiple phenylmethoxy groups. This structural complexity provides enhanced stability and reactivity, making it a valuable compound in advanced synthetic applications .

Properties

Molecular Formula

C40H50O6Si

Molecular Weight

654.9 g/mol

IUPAC Name

tert-butyl-dimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane

InChI

InChI=1S/C40H50O6Si/c1-40(2,3)47(4,5)45-30-35-36(41-26-31-18-10-6-11-19-31)37(42-27-32-20-12-7-13-21-32)38(43-28-33-22-14-8-15-23-33)39(46-35)44-29-34-24-16-9-17-25-34/h6-25,35-39H,26-30H2,1-5H3/t35-,36+,37+,38-,39-/m1/s1

InChI Key

QXQZQDMMTWVWDX-VZMNNQEPSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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